methanone CAS No. 478048-69-0](/img/structure/B2798870.png)

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

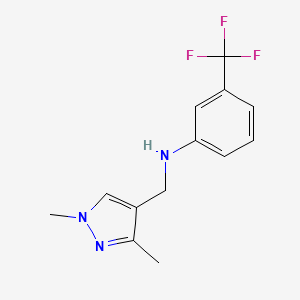

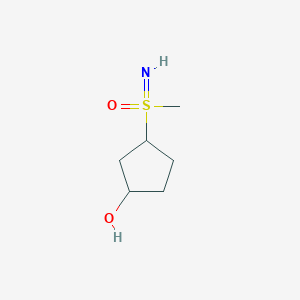

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential in epigenetic research. It was first synthesized in 2007 and has since been used in a variety of scientific applications.

Scientific Research Applications

Neuroprotective Activity

One significant application of related benzoxazine derivatives is in neuroprotection. Largeron et al. (2001) demonstrated the neuroprotective activity of 8-alkylamino-1,4-benzoxazine antioxidants in a model of brain damage mimicking the lesions underlying cerebral palsy. These compounds showed effectiveness in preventing ATP level decreases caused by hypoxia in astrocytes and were powerful neuroprotective agents in vivo, offering insights into potential therapeutic applications for neurodegenerative diseases (Largeron et al., 2001).

Antibacterial Activity

Kadian et al. (2012) synthesized benzoxazine analogues and evaluated their antibacterial activity against various strains such as E. coli, Staphylococcus aureus, and others. Their findings highlight the potential of benzoxazine derivatives as antibacterial agents, with some compounds showing significant activity against K.pneumoniae and E. faecalis (Kadian et al., 2012).

Chemical Synthesis and Transformations

The versatility of benzoxazine compounds in chemical transformations is notable. For instance, Largeron and Fleury (1998) discussed a convenient two-step one-pot electrochemical synthesis of novel 8-amino-1,4-benzoxazine derivatives possessing anti-stress oxidative properties, showcasing the compound's synthetic flexibility and potential for generating novel derivatives with significant biological activities (Largeron & Fleury, 1998).

Ring-Opening Polymerization

Liang et al. (2012) synthesized and characterized benzoxazine-functionalized amine bridged bis(phenolate) lanthanide complexes, demonstrating their application in the ring-opening polymerization of cyclic esters. This research highlights the compound's utility in polymer science, particularly in synthesizing polymers with specific properties (Liang et al., 2012).

properties

IUPAC Name |

(3-tert-butyl-2,3-dihydro-1,4-benzoxazin-4-yl)-(3-chlorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClNO2/c1-19(2,3)17-12-23-16-10-5-4-9-15(16)21(17)18(22)13-7-6-8-14(20)11-13/h4-11,17H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VASIBLKLOJMDAS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1COC2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666354 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

[3-(tert-butyl)-2,3-dihydro-4H-1,4-benzoxazin-4-yl](3-chlorophenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-1H-pyrazol-4-yl]methylidene})amine](/img/structure/B2798787.png)

![1-Methyl-4-[[2-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)aziridin-1-yl]methyl]pyrazole](/img/structure/B2798790.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide](/img/structure/B2798796.png)

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2798797.png)

![3-(2-chlorophenyl)-N-(2-(4-(isobutylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2798799.png)

![1-[(1-{3-[4-(Methylsulfanyl)phenyl]propanoyl}azetidin-3-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B2798807.png)

![4-Oxo-4-[(1S,9S)-6-oxo-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-11-yl]butanoic acid](/img/no-structure.png)